Chiral Centre Enables Enantioselective Synthesis
The 2‑methyl group on the dihydrofuran ring creates a stereogenic centre, making the compound chiral. By contrast, the commonly available des‑methyl analogue (E)‑3‑(2,3‑dihydro‑1‑benzofuran‑5‑yl)prop‑2‑enoic acid is achiral and cannot be used for enantioselective synthesis [1]. This stereochemical feature enables the target compound to serve as a chiral building block for preparing enantiomerically pure drug candidates, a capability absent in the achiral comparator .
| Evidence Dimension | Chirality (presence of a stereogenic centre) |
|---|---|
| Target Compound Data | Chiral (one stereogenic centre at C-2 of dihydrofuran ring); racemic mixture unless resolved |
| Comparator Or Baseline | Des-methyl analogue (CAS 203505-84-4) is achiral; no stereogenic centre |
| Quantified Difference | Qualitative: chiral vs. achiral |
| Conditions | Structural comparison based on chemical structure (C12H12O3 vs. C11H10O3) |
Why This Matters
For medicinal chemistry programmes requiring enantiopure intermediates, the target compound enables stereodivergent synthesis, whereas the achiral analogue does not.
- [1] PubChem. (2E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoic acid. CAS 203505-84-4. View Source
